molecular formula C17H10ClF3N2O B286988 2-[2-(4-Chlorophenyl)vinyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

2-[2-(4-Chlorophenyl)vinyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

Cat. No. B286988
M. Wt: 350.7 g/mol
InChI Key: POFJNNJQBBOBKD-XCVCLJGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-Chlorophenyl)vinyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is an oxadiazole derivative that exhibits unique properties that make it a promising candidate for various applications in the field of chemistry and biology. In

Mechanism of Action

The mechanism of action of 2-[2-(4-Chlorophenyl)vinyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is not fully understood. However, studies have shown that this compound exerts its biological activities by inhibiting the activity of enzymes and proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects
2-[2-(4-Chlorophenyl)vinyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. It has also been shown to exhibit low toxicity towards normal cells, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[2-(4-Chlorophenyl)vinyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole in lab experiments is its versatility. This compound can be easily synthesized and modified to yield derivatives with different properties. It also exhibits potent biological activities at low concentrations, making it a cost-effective option for research purposes. However, one limitation of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the research and development of 2-[2-(4-Chlorophenyl)vinyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole. One potential area of focus is the development of this compound as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Another area of interest is the use of this compound as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research.

Synthesis Methods

The synthesis of 2-[2-(4-Chlorophenyl)vinyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole involves the reaction of 4-(trifluoromethyl)benzohydrazide with 4-chlorobenzaldehyde in the presence of acetic acid. The resulting product is then reacted with acetic anhydride and phosphorus oxychloride to yield the final compound. This method has been optimized to yield high purity and yield of the final product.

Scientific Research Applications

2-[2-(4-Chlorophenyl)vinyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit potent antimicrobial, antitumor, and anti-inflammatory activities. It has also been investigated for its potential as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.

properties

Molecular Formula

C17H10ClF3N2O

Molecular Weight

350.7 g/mol

IUPAC Name

2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

InChI

InChI=1S/C17H10ClF3N2O/c18-14-8-1-11(2-9-14)3-10-15-22-23-16(24-15)12-4-6-13(7-5-12)17(19,20)21/h1-10H/b10-3+

InChI Key

POFJNNJQBBOBKD-XCVCLJGOSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F)Cl

SMILES

C1=CC(=CC=C1C=CC2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F)Cl

Canonical SMILES

C1=CC(=CC=C1C=CC2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F)Cl

Origin of Product

United States

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